5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide: is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole moiety, a dimethoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The initial step involves the bromination of 6,7-dimethoxy-1,3-benzodioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Introduction of the Oxazole Ring: The brominated benzodioxole is then reacted with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.
Carbohydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the interactions of brominated benzodioxole derivatives with biological targets. This can provide insights into the mechanisms of action of related compounds and their potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anticancer, antimicrobial, or anti-inflammatory properties. Its unique structure allows for the development of molecules with specific biological activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety may play a role in binding to these targets, while the oxazole ring and carbohydrazide group may contribute to the compound’s overall biological activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-1,4-benzoquinone: Shares the brominated benzodioxole moiety but lacks the oxazole ring and carbohydrazide group.
4-(6-Bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Contains a similar benzodioxole moiety but has a different core structure.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Features the benzodioxole moiety and is used in anticancer research.
Uniqueness
The uniqueness of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its combination of functional groups, which allows for diverse reactivity and potential applications
Properties
IUPAC Name |
5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O6/c1-20-10-7(3-6-4-8(18-24-6)14(19)17-16)9(15)11-13(12(10)21-2)23-5-22-11/h6H,3-5,16H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGUAJPOWSRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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